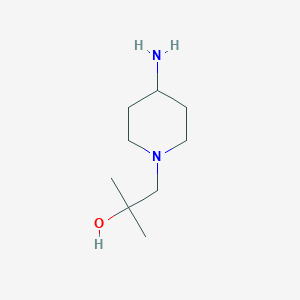

1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol

Description

Contextualization within Amino Alcohol and Piperidine (B6355638) Chemistry

The molecule 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol is situated at the intersection of amino alcohol and piperidine chemistry. Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. The proximity and interplay of these groups can lead to unique reactivity and utility, for instance, in the synthesis of chiral ligands for asymmetric catalysis. researchgate.net Piperidine, a saturated six-membered nitrogen-containing heterocycle, is a foundational structure in a vast number of natural products and synthetic compounds. wikipedia.org

This specific compound can be described as a piperidine-based amino alcohol. The piperidine ring acts as a scaffold, positioning the primary amino group and the tertiary amino alcohol moiety in a defined spatial relationship. The synthesis of such substituted piperidines is a significant area of organic chemistry, often involving multi-step sequences that may include reductive amination, conjugate additions, or intramolecular cyclizations to construct the heterocyclic core. nih.govnih.gov

General Significance of Piperidine and Tertiary Alcohol Motifs in Chemical Synthesis

The piperidine motif is one of the most prevalent heterocyclic scaffolds in pharmaceuticals and bioactive natural products. nih.govijnrd.org Its prevalence stems from its ability to act as a versatile scaffold that can be readily functionalized to interact with biological targets. The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions, while the carbon backbone provides a framework for introducing various substituents to modulate properties like lipophilicity, solubility, and target binding affinity. nih.gov Piperidine derivatives are found in drugs targeting a wide range of conditions, from neurological disorders to cancer. ijnrd.orgnbinno.com

The tertiary alcohol motif also holds particular significance in medicinal chemistry. Unlike primary and secondary alcohols, tertiary alcohols cannot be easily oxidized in vivo. This resistance to metabolic oxidation can significantly improve a drug candidate's metabolic stability and pharmacokinetic profile. digitellinc.com Furthermore, the hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to binding affinity with biological targets. However, incorporating hydroxyl groups can also impact properties like cell permeability. The steric hindrance around a tertiary alcohol can mitigate some of the potential drawbacks associated with hydroxyl groups, such as rapid glucuronidation, while still offering benefits in solubility and metabolic stability. digitellinc.com

Table 2: Comparison of Alcohol Types in Drug Discovery

| Alcohol Type | Susceptibility to Oxidation | Rate of Glucuronidation | Impact on Permeability |

|---|---|---|---|

| Primary (1°) | High | High | Significant Reduction |

| Secondary (2°) | High | Moderate | Reduction |

| Tertiary (3°) | Resistant | Low (due to steric hindrance) | Less pronounced reduction |

Overview of Academic Research Trajectories for Multi-functional Aliphatic Heterocycles

Academic research into multi-functional aliphatic heterocycles, such as 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol, is driven by the continual need for novel molecular entities in drug discovery and materials science. nih.govmdpi.com A significant trend in this field is the development of efficient and stereoselective synthetic methodologies to access complex, densely functionalized heterocyclic structures. researchgate.net Researchers are increasingly focused on catalytic methods that allow for the late-stage functionalization of heterocyclic cores, enabling the rapid generation of diverse compound libraries for biological screening. acs.org

The strategic placement of multiple functional groups on a single aliphatic heterocyclic scaffold allows for the creation of molecules with tailored properties. nih.gov For instance, the presence of both hydrogen bond donors (the primary amine and tertiary alcohol) and a basic nitrogen center in the subject compound provides multiple points of interaction, making it an interesting building block for constructing more complex molecules designed to bind to specific biological targets like enzymes or receptors. nih.govnih.gov The overarching goal of this research trajectory is to expand the accessible "chemical space" of drug-like molecules and to develop a deeper understanding of how molecular structure translates to function. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-9(2,12)7-11-5-3-8(10)4-6-11/h8,12H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBZUWVICAEPDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCC(CC1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Reactivity of the Primary Amine Moiety

The primary amine at the 4-position of the piperidine (B6355638) ring is a potent nucleophile and represents a primary site for a variety of transformations, including acylation, sulfonylation, and alkylation.

Nucleophilic Acyl Substitution: The primary amine readily participates in nucleophilic acyl substitution reactions with carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org It can react with acyl chlorides or acid anhydrides under basic or neutral conditions to form stable amide products. This reaction is typically fast and high-yielding due to the high nucleophilicity of the amine and the reactivity of the acylating agents. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride). masterorganicchemistry.comlibretexts.org

Sulfonylation: In a similar fashion, the primary amine can react with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base to yield sulfonamides. acs.org This reaction is a common method for protecting amines or introducing sulfonyl groups, which are important pharmacophores in medicinal chemistry. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org

| Reaction Type | Reagent | Product |

| Acylation | Acetyl Chloride (CH₃COCl) | N-(1-(2-hydroxy-2-methylpropyl)piperidin-4-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-(1-(2-hydroxy-2-methylpropyl)piperidin-4-yl)-4-methylbenzenesulfonamide |

Alkylation: Direct alkylation of the primary amine with alkyl halides is a possible transformation. However, this method often suffers from a lack of selectivity, leading to polyalkylation. masterorganicchemistry.com The initially formed secondary amine can compete with the starting primary amine for the alkylating agent, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salt products.

Reductive Amination: A more controlled and widely used method for amine alkylation is reductive amination. jocpr.comjocpr.com This versatile, one-pot reaction involves the condensation of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.com Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com This strategy avoids the issue of overalkylation and allows for the synthesis of a wide variety of substituted amines. jocpr.comchim.it

| Strategy | Reagent(s) | Intermediate | Product Type |

| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | N/A | Mixture of secondary, tertiary, and quaternary amines |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Imine/Iminium Ion | Secondary or Tertiary Amine |

Multi-site Reactivity and Chemoselectivity Studies

The presence of two distinct amino groups (a secondary piperidine nitrogen and a primary exocyclic amine) and a tertiary alcohol makes chemoselectivity a critical consideration in any synthetic transformation of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol.

Achieving selective functionalization would depend on the subtle differences in the reactivity of the nucleophilic sites. The secondary piperidine nitrogen is generally more sterically hindered but may be more nucleophilic than the primary amino group in certain solvent systems. The primary amino group, being less sterically encumbered, might react preferentially with bulky electrophiles.

Selective protection strategies would likely be necessary to functionalize one site over the other. For instance, the primary amino group could be selectively protected with a group like tert-butyloxycarbonyl (Boc), allowing for subsequent reactions to occur at the piperidine nitrogen.

| Reactive Site | Potential Selective Reactions | Controlling Factors |

| Piperidine Nitrogen (Secondary Amine) | N-Alkylation, N-Acylation | Steric hindrance, nucleophilicity, choice of solvent and electrophile. |

| Exocyclic Amino Group (Primary Amine) | N-Alkylation, N-Acylation, Imine formation | Less steric hindrance, potential for selective protection. |

| Tertiary Alcohol | Esterification (under forcing conditions), Ether formation (Williamson ether synthesis) | Lower reactivity compared to amines, requires specific activation. |

This table is based on general chemical principles and does not represent experimentally verified data for this specific compound.

No mechanistic investigations concerning competitive reaction pathways for 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol have been reported. Such studies would be invaluable for understanding and predicting the outcome of reactions involving this molecule. For example, in a reaction with a single equivalent of an alkyl halide, a detailed mechanistic study would be required to determine the kinetic and thermodynamic product distribution between alkylation at the piperidine nitrogen versus the primary amino group. Computational studies could also provide insight into the relative activation energies for reactions at the different nucleophilic centers.

Iv. In Depth Structural Elucidation and Computational Characterization

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and elucidating the detailed structural features of a molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC, and HMBC) would be the primary tool for confirming the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) ring, the aminopiperidin moiety, and the methylpropanol group. Key features would include signals for the two methyl groups of the propanol (B110389) moiety (appearing as a singlet), the methylene (B1212753) bridge protons, and the axial and equatorial protons of the piperidine ring. The chemical shifts and coupling constants would provide crucial information about the chair conformation of the piperidine ring and the orientation of its substituents.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments. Distinct signals would be expected for the quaternary carbon of the propanol group, the two methyl carbons, the methylene bridge carbon, and the carbons of the piperidine ring.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Value | Singlet | 6H | C(CH₃)₂ |

| Value | Singlet | 2H | N-CH₂-C |

| Value | Multiplet | 1H | CH-NH₂ |

| Value | Multiplet | 4H | Piperidine CH₂ (axial/equatorial) |

| Value | Multiplet | 4H | Piperidine CH₂ (axial/equatorial) |

| Value | Broad Singlet | 1H | OH |

| Value | Broad Singlet | 2H | NH₂ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

IR Spectrum: Key absorption bands would be expected for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), the N-H stretches of the primary amine (two sharp bands around 3300-3400 cm⁻¹), C-H stretching vibrations (2850-3000 cm⁻¹), and C-N and C-O stretching in the fingerprint region (1000-1300 cm⁻¹). The position and shape of the O-H and N-H bands could provide evidence of intra- and intermolecular hydrogen bonding.

Raman Spectrum: Raman spectroscopy would complement the IR data, often providing stronger signals for symmetric vibrations and non-polar bonds, such as the C-C backbone.

Hypothetical IR Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch, N-H stretch (overlapping) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1590 | Medium | N-H bend (scissoring) |

| 1470 | Medium | C-H bend |

| 1150 | Strong | C-O stretch (tertiary alcohol) |

| 1100 | Strong | C-N stretch |

Mass Spectrometry for Fragmentation Pathways and Molecular Structure Confirmation

Mass spectrometry (MS) would be used to determine the molecular weight and confirm the molecular formula. High-resolution mass spectrometry (HRMS) would provide the exact mass, further validating the elemental composition. Analysis of the fragmentation pattern in the MS/MS spectrum would offer structural confirmation. Common fragmentation pathways for this molecule would likely involve:

Alpha-cleavage adjacent to the tertiary alcohol.

Cleavage of the C-C bond between the propanol moiety and the nitrogen of the piperidine ring.

Loss of the amino group from the piperidine ring.

Ring-opening fragmentation of the piperidine core.

X-ray Crystallography and Solid-State Structural Analysis

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive three-dimensional structural information.

Elucidation of Molecular Conformation and Packing Arrangements

Single-crystal X-ray diffraction would unambiguously determine the solid-state conformation of the molecule. This includes the precise bond lengths, bond angles, and torsion angles. It would reveal the chair conformation of the piperidine ring and the spatial orientation of the 4-amino and 1-(2-methylpropan-2-ol) substituents (whether they are in axial or equatorial positions). The analysis would also describe how the individual molecules pack together in the crystal lattice.

Analysis of Intermolecular Interactions and Hydrogen Bonding

The crystal structure would provide a detailed map of all intermolecular interactions. Given the presence of hydroxyl and amino groups, extensive hydrogen bonding would be expected to be a dominant feature of the crystal packing. The analysis would identify specific hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the nitrogen and oxygen atoms) and quantify the distances and angles of these bonds, revealing the network that holds the crystal lattice together.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provides powerful tools for investigating the intrinsic properties of molecules at an atomic level. For 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol, these methods offer insights that are complementary to experimental data, allowing for a detailed exploration of its conformational landscape, electronic structure, and chemical reactivity. While specific computational studies published on this exact molecule are not widely available, the following sections describe the application of standard, state-of-the-art computational methodologies to elucidate its molecular characteristics.

The structural flexibility of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol is primarily dictated by the piperidine ring and the rotatable bonds of its substituents. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

The piperidine ring is expected to predominantly adopt a chair conformation, which minimizes steric and torsional strain. Within this chair form, the 4-amino group can exist in either an axial or an equatorial position. The equatorial orientation is generally more stable for substituted cyclohexanes and piperidines, as it avoids unfavorable 1,3-diaxial interactions. The large 1-(2-methylpropan-2-ol) substituent on the ring nitrogen is also strongly biased towards the equatorial position to minimize steric hindrance.

Molecular dynamics (MD) simulations, performed in a non-biological context (e.g., in a simulated solvent box of water or an organic solvent), can provide a dynamic picture of the molecule's behavior over time. nih.gov These simulations would reveal the frequencies of ring-flipping events (from one chair conformation to another, likely passing through higher-energy twist-boat intermediates) and the rotational dynamics of the C-N and C-C single bonds. Such studies can quantify the conformational preferences and the flexibility of different parts of the molecule, which are crucial for understanding its physical properties and reactivity.

Electronic structure calculations, particularly those using Density Functional Theory (DFT), are fundamental for understanding the distribution of electrons within a molecule, which governs its reactivity. scirp.org

Density Functional Theory (DFT): DFT calculations can determine the optimized, lowest-energy geometry of the molecule. These calculations also provide a wealth of electronic information, including molecular orbital energies and electron density distribution.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. researchgate.net The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region most likely to accept an electron (electrophilic character). researchgate.netnih.gov For 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol, the HOMO is expected to be localized primarily on the lone pair electrons of the nitrogen atoms, particularly the primary amino group, making it the primary site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.govresearchgate.net

Electrostatic Potential Maps (MEPs): An MEP provides a visual representation of the charge distribution on the molecule's surface. deeporigin.comlibretexts.org It maps the electrostatic potential, indicating regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net For this molecule, MEPs would show negative potential (typically colored red) around the electronegative nitrogen and oxygen atoms due to their lone pairs. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the primary amine and the hydroxyl group, highlighting their potential as hydrogen bond donors. researchgate.net

Below is an interactive table presenting hypothetical, yet representative, quantum chemical parameters for the molecule, as would be derived from DFT calculations.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.9 eV |

Note: The values in this table are illustrative examples based on similar molecules and are intended to demonstrate the type of data generated from electronic structure calculations.

Computational chemistry is an indispensable tool for investigating the detailed pathways of chemical reactions. rsc.org By modeling a reaction at the quantum mechanical level, researchers can map the entire potential energy surface, identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov

A transition state is the highest energy structure along the reaction coordinate, representing the fleeting "point of no return" in a chemical transformation. mit.edunih.gov Locating the precise geometry and energy of a transition state allows for the calculation of the reaction's activation energy, which is the primary determinant of the reaction rate.

For instance, a computational study could elucidate the mechanism of a reaction involving the primary amino group of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol, such as acylation or alkylation. The calculations would model the approach of the electrophile, the formation of new bonds, and any proton transfers. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. nih.gov Such studies provide a level of mechanistic detail that is often impossible to observe through experimental means alone. rsc.org

Data obtained from electronic structure calculations (like the HOMO and LUMO energies) can be used to calculate a variety of chemical reactivity descriptors. researchgate.net These descriptors quantify aspects of a molecule's reactivity and are valuable in quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." growingscience.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η).

The following interactive table presents illustrative values for these reactivity descriptors, derived from the hypothetical HOMO and LUMO energies listed previously.

| Reactivity Descriptor | Formula | Illustrative Value |

| Ionization Potential (I) | I ≈ -EHOMO | 5.8 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 0.9 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.35 eV |

| Chemical Potential (μ) | μ = -χ | -3.35 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.45 eV |

| Chemical Softness (S) | S = 1 / η | 0.41 eV⁻¹ |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.29 eV |

Note: These values are calculated from the illustrative data in the previous section and serve as representative examples of predicted chemical properties.

V. Role As a Key Building Block and Ligand in Advanced Chemical Synthesis

Precursor in the Synthesis of Novel Heterocyclic Systems

Incorporation into Fused and Spirocyclic Molecular Architectures

No information was found regarding the use of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol in the synthesis of fused or spirocyclic molecular architectures.

Application in Multi-Component Reactions

There is no publicly available research demonstrating the application of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol in multi-component reactions for the synthesis of heterocyclic systems.

Chiral Ligand Design in Asymmetric Catalysis

Development of Ligands for Metal-Catalyzed Enantioselective Transformations

No literature exists describing the development of chiral ligands from 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol for use in metal-catalyzed enantioselective transformations.

Exploration in Organocatalytic Systems

There are no published studies on the exploration of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol or its derivatives in organocatalytic systems.

Applications in Material Science and Polymer Chemistry

No information is available regarding the application of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol in the fields of material science or polymer chemistry.

Development as Monomers for Specialized Polymer Synthesis

Currently, there is no direct scientific literature or patent documentation that describes the use of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol as a monomer for the synthesis of specialized polymers. The structure of the molecule, possessing a primary amine and a tertiary alcohol, theoretically allows for its participation in polymerization reactions. For instance, the primary amine could potentially engage in step-growth polymerization with monomers containing carboxylic acid, acyl chloride, or isocyanate functionalities to form polyamides or polyureas, respectively. The tertiary alcohol group is generally less reactive and would require specific activation to participate in polymerization, for example, through conversion to a more reactive species.

However, the absence of published research indicates that this specific compound has not been a focus for the development of new polymers. Research into piperidine-based polymers often utilizes different derivatives, for example, those that can undergo ring-opening polymerization or radical polymerization. researchcommons.orgresearchcommons.org Aminopiperidine derivatives have been used to form ligands for metal complexes that, in turn, act as catalysts for polymerization reactions, such as the ring-opening polymerization of lactide. researchgate.net This represents an indirect role in polymer synthesis, where the aminopiperidine moiety is part of a catalytic system rather than a repeating unit in the polymer backbone.

Table 1: Potential Polymerization Reactions Involving 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol This table is a theoretical representation of possible reactions and does not reflect documented experimental findings.

| Polymerization Type | Co-monomer Functional Group | Resulting Polymer Type |

| Step-growth | Carboxylic Acid / Acyl Chloride | Polyamide |

| Step-growth | Isocyanate | Polyurea |

Integration into Supramolecular Assemblies and Functional Materials

There is no specific research in the current body of scientific literature that details the integration of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol into supramolecular assemblies or functional materials. The principles of supramolecular chemistry rely on non-covalent interactions such as hydrogen bonding, metal coordination, and hydrophobic effects to construct larger, organized structures. rsc.org The aminopiperidine scaffold, in general, is a viable building block for such assemblies due to the presence of hydrogen bond donors (the amine group) and acceptors (the nitrogen atom in the ring).

Piperazine, a related heterocyclic amine, and its derivatives are known to be effective building blocks for creating hydrogen-bonded networks. rsc.orgzioc.ru By extension, one could hypothesize that 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol could participate in similar interactions. The primary amine and the hydroxyl group could act as hydrogen bond donors, while the nitrogen atoms could act as acceptors, facilitating the formation of extended networks.

However, without specific studies on this compound, any discussion of its role in supramolecular chemistry remains speculative. The development of functional materials often requires specific properties imparted by the constituent molecules, and there is no data to suggest that 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol has been investigated for this purpose.

Utility in Chemical Probe Development for Mechanistic Studies (non-biological applications)

The term "chemical probe" typically refers to a small molecule used to study biological systems by selectively interacting with a specific protein or other biomolecule. nih.gov The use of chemical probes for non-biological mechanistic studies, for instance in materials science or catalysis, is a less commonly defined area. In such a context, a chemical probe might be a molecule that interacts with a material or a catalytic system in a specific way to provide information about its structure or mechanism of action.

The piperidine (B6355638) scaffold is a common feature in many biologically active molecules and has been incorporated into numerous chemical probes for biological targets. nih.gov However, there is a lack of information regarding the use of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol, or even closely related aminopiperidine derivatives, as chemical probes for non-biological applications. Mechanistic studies in fields like polymer chemistry or materials science more commonly employ spectroscopic and analytical techniques rather than small-molecule probes in the biological sense.

Vi. Future Perspectives and Emerging Research Avenues

Development of Untapped Synthetic Methodologies for Enhanced Efficiency

While current synthetic routes to 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol are established, the quest for more efficient and sustainable methods continues. Future research is anticipated to focus on several key areas to optimize its production. The development of novel catalytic systems, potentially utilizing earth-abundant metals, could lead to more cost-effective and environmentally benign syntheses. Furthermore, the application of continuous flow chemistry presents an opportunity to improve reaction control, increase yields, and facilitate safer and more scalable production compared to traditional batch processing.

Another promising avenue lies in the exploration of enzymatic catalysis. Biocatalytic methods could offer high selectivity and operate under milder reaction conditions, significantly reducing the environmental footprint of the synthesis. The design of one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, could also streamline the process by minimizing purification steps and waste generation.

Exploration of Novel Reactivity Profiles and Unconventional Transformations

The rich chemical functionality of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol, featuring a primary amine, a tertiary amine, and a tertiary alcohol, offers a versatile platform for chemical modification and the discovery of novel reactivity. Future work will likely delve into the selective functionalization of these groups to create a diverse library of derivatives with tailored properties.

Emerging synthetic techniques such as C-H activation could enable direct modification of the piperidine (B6355638) ring, providing access to previously inaccessible molecular architectures. The exploration of photoredox catalysis and electrochemistry may also unveil unconventional reaction pathways, leading to the formation of unique chemical structures. These investigations will not only expand the chemical space around this scaffold but also potentially lead to the discovery of molecules with novel applications.

Advancements in Computational Predictive Capabilities for Molecular Behavior

Computational chemistry is set to become an indispensable tool in the future study of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol and its analogs. The use of sophisticated computational models can provide deep insights into the molecule's behavior and guide experimental design, thereby accelerating the pace of research. nih.gov

Advanced techniques such as density functional theory (DFT) can be employed to predict reactivity, elucidate reaction mechanisms, and calculate spectroscopic properties with high accuracy. scispace.com Molecular dynamics (MD) simulations can offer a dynamic view of the molecule's conformational landscape and its interactions with other molecules or biological targets. nih.gov Furthermore, the integration of machine learning and artificial intelligence can be used to develop quantitative structure-activity relationship (QSAR) models, which can predict the biological or material properties of novel derivatives before they are synthesized. nih.gov

Interactive Table: Computational Approaches for Studying 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction pathways. | Understanding reactivity, predicting spectroscopic data. scispace.com |

| Molecular Dynamics (MD) | Simulation of molecular motion and intermolecular interactions. | Predicting binding affinities and conformational preferences. nih.gov |

| Machine Learning (ML) / AI | Development of predictive models from large datasets. | Rapid screening of virtual libraries for desired properties. nih.gov |

Integration into Advanced Functional Materials Design and Fabrication

The unique structural attributes of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol make it a compelling candidate for the construction of novel functional materials. The presence of both hydrogen-bond donating and accepting groups facilitates the formation of ordered supramolecular structures.

Future research could explore the incorporation of this molecule as a building block in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These porous materials have shown great promise in applications such as gas storage, separation, and catalysis. Additionally, the amine and hydroxyl functionalities can be utilized to graft the molecule onto polymer chains, leading to the development of functional polymers with tailored properties for use in areas like drug delivery, specialized coatings, and advanced membrane technologies. The ability to fine-tune the properties of these materials by modifying the core structure of 1-(4-Aminopiperidin-1-yl)-2-methylpropan-2-ol opens up a vast design space for materials scientists. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.